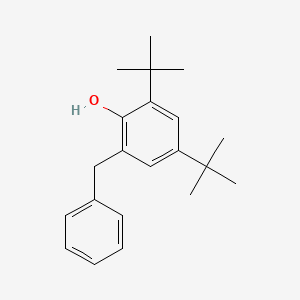
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a phenylmethyl group attached to the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where phenol is reacted with tert-butyl chloride in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
Applications De Recherche Scientifique
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized as an antioxidant in the stabilization of polymers and other materials.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group but shares similar structural features.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of a phenylmethyl group.
Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Contains an additional tert-butyl group.
Uniqueness
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
3286-98-4 |
|---|---|
Formule moléculaire |
C21H28O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-benzyl-4,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)19(22)18(14-17)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
Clé InChI |
DALXAKMWLANGNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


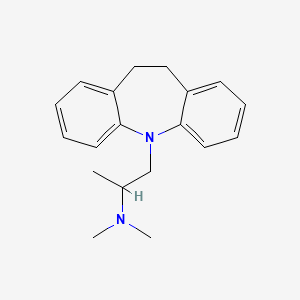
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
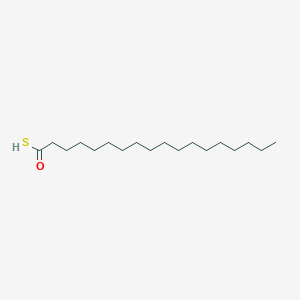
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

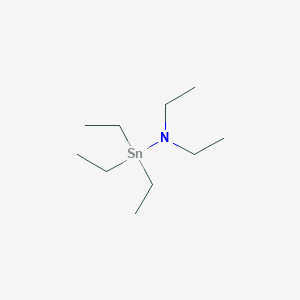
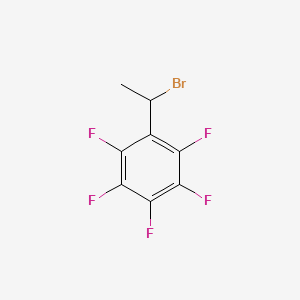

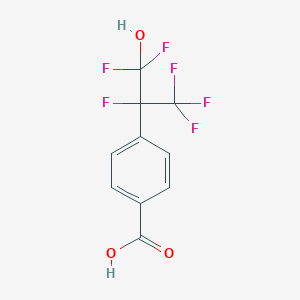
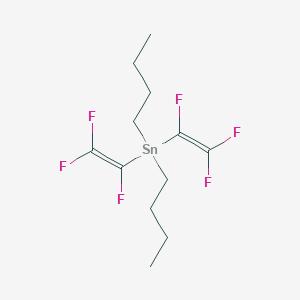
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

